4-Bromo-2-(trifluoromethyl)benzoylacetonitrile
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Overview
Description
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized compounds.
Reduction Reactions: Amines or other reduced derivatives.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other biomolecules. The trifluoromethyl group enhances its lipophilicity and membrane permeability, allowing it to effectively reach intracellular targets. The bromine atom and nitrile group contribute to its reactivity and binding affinity with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a nitrile group.
4-Bromo-2-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-Bromo-2-(trifluoromethyl)benzaldehyde: Features an aldehyde group instead of a nitrile group.
Uniqueness
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity. The nitrile group further enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C10H5BrF3NO |
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Molecular Weight |
292.05 g/mol |
IUPAC Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-1-2-7(9(16)3-4-15)8(5-6)10(12,13)14/h1-2,5H,3H2 |
InChI Key |
DDOVNYCEYLHMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CC#N |
Origin of Product |
United States |
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